Cas no 1806190-75-9 (5-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol)
5-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol Chemical and Physical Properties
Names and Identifiers
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- 5-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol
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- Inchi: 1S/C8H5F6NO3/c9-7(10,11)6-3(2-16)5(4(17)1-15-6)18-8(12,13)14/h1,16-17H,2H2
- InChI Key: HXWMEFKNJINMKU-UHFFFAOYSA-N
- SMILES: FC(C1C(CO)=C(C(=CN=1)O)OC(F)(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 281
- XLogP3: 1.7
- Topological Polar Surface Area: 62.6
5-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029094770-1g |
5-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol |
1806190-75-9 | 97% | 1g |
$1,549.60 | 2022-03-31 |
5-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 5-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol
Introduction to 5-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol (CAS No. 1806190-75-9)
5-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1806190-75-9, is characterized by its unique structural framework, which includes a pyridine core substituted with hydroxyl, trifluoromethoxy, and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.
The pyridine moiety is a well-known heterocyclic aromatic ring that frequently appears in biologically active molecules. Its nitrogen atom contributes to hydrogen bonding capabilities, which can enhance binding affinity to biological targets. In this particular compound, the pyridine ring is further modified with trifluoromethyl and trifluoromethoxy groups. The trifluoromethyl group is known for its ability to increase metabolic stability and lipophilicity, while the trifluoromethoxy group introduces electronegativity and can influence electronic properties, thereby affecting interactions with biological receptors.
The hydroxyl group at the 3-position of the pyridine ring adds another layer of reactivity, enabling various chemical modifications such as esterification or etherification. These modifications can be strategically employed to fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. The combination of these substituents makes 5-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol a versatile intermediate in synthetic chemistry, particularly for constructing more complex drug molecules.
Recent advancements in drug discovery have highlighted the importance of fluorinated pyridines in medicinal chemistry. Fluoro-substituted compounds often exhibit improved pharmacological profiles, including enhanced bioavailability, reduced metabolic degradation, and increased target specificity. For instance, studies have demonstrated that trifluoromethyl groups can modulate enzyme inhibition by altering electronic distributions and steric hindrance around the active site. Similarly, trifluoromethoxy groups have been shown to influence receptor binding affinity by introducing negative charge density at specific positions.
In the context of modern pharmaceutical research, 5-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol has been explored as a potential building block for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with pathological conditions. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop therapies with high efficacy and minimal side effects. The structural features of this compound make it an attractive candidate for such applications.
Moreover, the compound’s ability to undergo further functionalization allows for the creation of libraries of derivatives with tailored properties. Techniques such as combinatorial chemistry and high-throughput screening have been leveraged to rapidly identify promising candidates from large compound collections. The use of computational methods like molecular docking and quantum mechanical calculations has further accelerated the process by predicting binding affinities and interactions with biological targets.
The synthesis of 5-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. These synthetic strategies not only enhance yield but also minimize unwanted byproducts, ensuring a cleaner and more sustainable production process.
From a regulatory perspective, compounds like this one must undergo rigorous testing to evaluate their safety and efficacy before they can be considered for clinical use. Preclinical studies involving cell-based assays and animal models are essential to assess potential toxicity and pharmacological activity. Once promising candidates emerge from these studies, they proceed to clinical trials in humans to further validate their therapeutic potential.
The role of fluorinated compounds in drug development continues to expand with each passing year. The unique electronic properties imparted by fluorine atoms allow for fine-tuning of molecular interactions, leading to drugs with improved characteristics. For example, fluoroaromatics have been successfully incorporated into antiviral and anticancer agents due to their ability to enhance binding stability and resistance profiles against metabolic degradation.
In conclusion,5-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-methanol (CAS No. 1806190-75-9) represents a significant advancement in pharmaceutical chemistry. Its intricate structure and functional groups provide a rich foundation for developing innovative therapeutic agents targeting various diseases. As research progresses, this compound is likely to play an increasingly important role in drug discovery efforts aimed at improving human health outcomes.
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